5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C9H11N5. It is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit certain kinases .
Mode of Action
It’s worth noting that related pyrido[2,3-d]pyrimidine derivatives have been used in pd-catalyzed ortho c–h arylation reactions . This suggests that 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine might interact with its targets through similar chemical reactions.
Biochemical Pathways
Nitration reactions of similar pyrimidine derivatives have been examined under different nitric acid concentrations , suggesting that this compound might influence nitration-related biochemical pathways.
Pharmacokinetics
Its degree of lipophilicity, which allows it to diffuse easily into cells, has been noted . This property could potentially impact the compound’s bioavailability.
Result of Action
Related compounds have shown antitumor activity , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These methods provide a versatile approach to obtaining the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental compliance, are likely applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Similar in structure but lacks the dimethyl groups at positions 5 and 7.
Thieno[2,3-d]pyrimidine-2,4-diamine: Contains a sulfur atom in place of one of the nitrogen atoms in the pyrido ring.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains an oxygen atom in the ring structure, offering different chemical properties
Uniqueness
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of dimethyl groups at positions 5 and 7 contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-4-3-5(2)12-8-6(4)7(10)13-9(11)14-8/h3H,1-2H3,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCBCGQPCHWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NC(=C12)N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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